molecular formula C9H11BrN2O2S B572865 5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide CAS No. 1251249-03-2

5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide

Cat. No. B572865
CAS RN: 1251249-03-2
M. Wt: 291.163
InChI Key: UFHZMORWTILVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide” is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also contains a sulfonamide group (SO2NH2), a bromine atom, and a cyclopropylmethyl group attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography can be used to determine the exact three-dimensional arrangement of atoms in such a compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the bromine atom might make the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, etc., would depend on the specific arrangement and types of atoms in the compound .

Scientific Research Applications

Medicinal Chemistry: Antitumor Activity

5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide: has been identified as a compound with significant potential in medicinal chemistry, particularly in the development of antitumor agents . The compound’s ability to inhibit PI3Kα kinase, a protein implicated in cancer cell growth and survival, highlights its relevance in oncology research. With IC50 values of 1.08 and 2.69 μM, the compound demonstrates potent inhibitory effects, suggesting its utility in designing novel anticancer drugs .

Biochemistry: Enzyme Inhibition

In the realm of biochemistry, this compound serves as an inhibitor for enzymes like phosphatidylinositol 4-kinase (PI4K) and phosphoinositide 3-kinase (PI3K) . These enzymes play crucial roles in cellular signaling pathways, and their inhibition can lead to important biochemical insights and therapeutic applications, particularly in diseases where these pathways are dysregulated.

Pharmacology: Drug Design

The structural features of 5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide make it a valuable scaffold in pharmacology for drug design . Its sulfonamide group is a common moiety in many therapeutic agents, offering a versatile platform for the synthesis of compounds with varied biological activities, including antibacterial, antiviral, and antidiabetic properties.

Organic Synthesis: Suzuki–Miyaura Coupling

This compound can potentially be used in organic synthesis, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling . The presence of the bromo group makes it a suitable candidate for acting as an electrophile in such reactions, facilitating the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules.

Material Science: Chiroptical Properties

The chiroptical properties of 5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide derivatives can be explored in material science . These properties are essential for the development of materials with specific optical activities, which have applications ranging from advanced display technologies to sensors.

Analytical Chemistry: Structural Analysis

In analytical chemistry, the compound’s derivatives have been used to confirm absolute configurations through techniques like electronic circular dichroism (ECD) and optical rotation (OR) . This is crucial for understanding the stereochemistry of molecules, which can have profound effects on their chemical behavior and interaction with biological systems.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many sulfonamide compounds are used as antibiotics, where they inhibit the growth of bacteria by mimicking and interfering with the production of folic acid .

Safety and Hazards

As with any chemical compound, handling “5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would largely depend on its physical and chemical properties, as well as its biological activity. For instance, if it shows promising antibacterial activity, it could be further developed into a new antibiotic .

properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2S/c10-8-3-9(6-11-5-8)15(13,14)12-4-7-1-2-7/h3,5-7,12H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHZMORWTILVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNS(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide

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